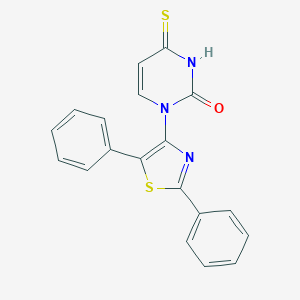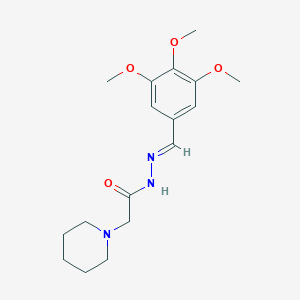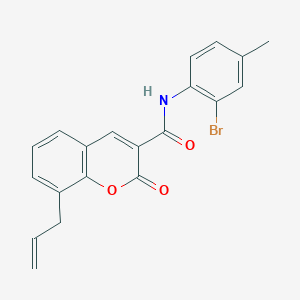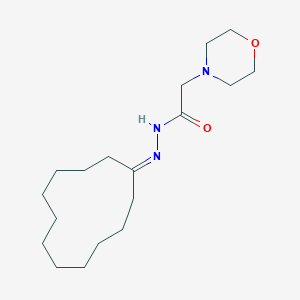
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone is a complex organic compound characterized by its unique thiazole and pyrimidinone rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions.
Construction of the Pyrimidinone Ring: The pyrimidinone ring is formed through cyclization reactions involving urea or thiourea derivatives with appropriate diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Sulfides: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-diphenyl-1,3-thiazol-4-yl)-2,4(1H,3H)-pyrimidinedione
- 2,5-diphenyl-1,3-thiazole-4-carboxamide
- 4-thioxo-3,4-dihydro-2(1H)-pyrimidinone derivatives
Uniqueness
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone is unique due to its combined thiazole and pyrimidinone rings, which confer distinct chemical properties and biological activities. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-19-20-15(24)11-12-22(19)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAGNXKPFZJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxy-benzoic acid [1-(4-iodo-phenyl)-ethylidene]-hydrazide](/img/structure/B403665.png)
![N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE](/img/structure/B403666.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403667.png)
![2-(benzylsulfanyl)-N'-[(E)-(3,4-diethoxyphenyl)methylidene]propanehydrazide](/img/structure/B403668.png)


![Tert-butyl (4-{2-[2-(benzylsulfanyl)propanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B403675.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B403677.png)
![N'-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE](/img/structure/B403682.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B403685.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-3-oxo-3-o-tolyl-propionitrile](/img/structure/B403687.png)
![ethyl 2-(4-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403689.png)
